4,5-Dinitro-N~1~-(2,4,6-trinitrophenyl)benzene-1,2-diamine
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Overview
Description
4,5-Dinitro-N~1~-(2,4,6-trinitrophenyl)benzene-1,2-diamine is a complex organic compound characterized by multiple nitro groups attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dinitro-N~1~-(2,4,6-trinitrophenyl)benzene-1,2-diamine typically involves a multi-step process. One common method starts with the nitration of aniline derivatives, followed by further nitration and amination reactions. The reaction conditions often require strong acids like sulfuric acid and nitric acid, and the process must be carefully controlled to avoid unwanted side reactions .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory methods to larger reactors, ensuring consistent quality and yield. The use of continuous flow reactors and advanced monitoring systems helps in maintaining the reaction conditions and optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
4,5-Dinitro-N~1~-(2,4,6-trinitrophenyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form amines, which are useful intermediates in organic synthesis.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts like palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate are used for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield amines, while substitution reactions can produce a variety of functionalized benzene derivatives .
Scientific Research Applications
4,5-Dinitro-N~1~-(2,4,6-trinitrophenyl)benzene-1,2-diamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 4,5-Dinitro-N~1~-(2,4,6-trinitrophenyl)benzene-1,2-diamine involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The pathways involved include oxidative stress and disruption of cellular functions .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trinitroaniline: Known for its use in explosives and as a precursor in organic synthesis.
Picric Acid (2,4,6-Trinitrophenol): Widely used in explosives and as a reagent in chemical analysis.
Uniqueness
4,5-Dinitro-N~1~-(2,4,6-trinitrophenyl)benzene-1,2-diamine is unique due to its specific arrangement of nitro groups, which imparts distinct chemical and physical properties.
Properties
CAS No. |
105049-04-5 |
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Molecular Formula |
C12H7N7O10 |
Molecular Weight |
409.23 g/mol |
IUPAC Name |
4,5-dinitro-2-N-(2,4,6-trinitrophenyl)benzene-1,2-diamine |
InChI |
InChI=1S/C12H7N7O10/c13-6-3-8(16(22)23)9(17(24)25)4-7(6)14-12-10(18(26)27)1-5(15(20)21)2-11(12)19(28)29/h1-4,14H,13H2 |
InChI Key |
KQNLUDQKLPGRLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])NC2=CC(=C(C=C2N)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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